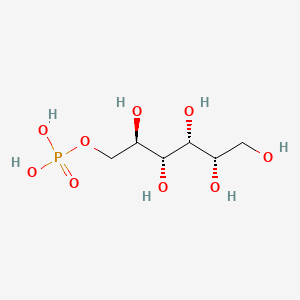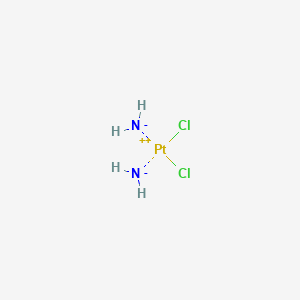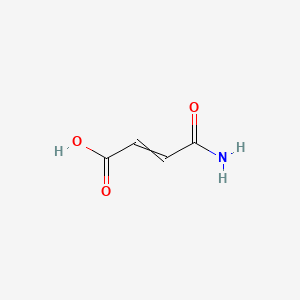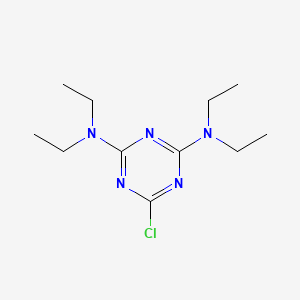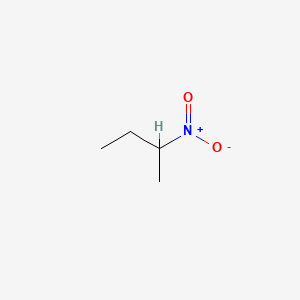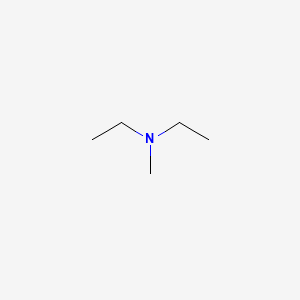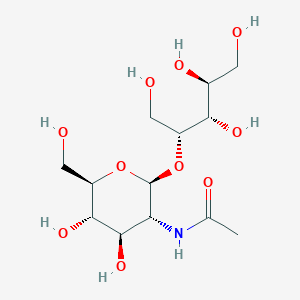
4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol is an amino disaccharide consisting of N-acetyl-D-glucosamine attached to D-ribitol via a beta-(1->4)-linkage; epitope of Staphylococcus aureus. It has a role as an epitope.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Trisaccharide Synthesis : Shaban and Jeanloz (1971) synthesized a trisaccharide useful for the structure determination of glycopeptides and as a starting material for their synthesis. This work demonstrates the compound's role in synthesizing complex carbohydrates for research purposes (Shaban & Jeanloz, 1971).
Glycosylation Studies : The behavior of 2-acetamido-2-deoxy-beta-D-glucopyranosyl residues was studied by Michalski et al. (1984) through various chemical processes, highlighting its application in understanding complex carbohydrate reactions (Michalski et al., 1984).
High-Temperature Synthesis : Osada et al. (2014) achieved the non-catalytic synthesis of a related compound from chitin disaccharide in high-temperature water, demonstrating an alternative synthesis method (Osada et al., 2014).
Applications in Biochemical Analysis
Binding Affinity Studies : Sedmera et al. (1998) showed that a derivative of 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol has higher affinity towards NKR-P1 protein, indicating its potential for studying protein-carbohydrate interactions (Sedmera et al., 1998).
Enzymatic Action Study : Zehavi and Jeanloz (1968) described the synthesis of a similar compound and studied its hydrolysis by egg-white lysozyme, illustrating its use in enzyme-substrate interaction studies (Zehavi & Jeanloz, 1968).
Linkage Analysis Methodology : Bennek et al. (1986) investigated the behavior of methylated derivatives of 2-acetamido-2-deoxy-D-glucopyranosyl residues under certain conditions, contributing to the methods for analyzing carbohydrate structures (Bennek et al., 1986).
Glycopeptide and Glycoprotein Synthesis
Glycopeptide Synthesis : Hollósi et al. (1991) used a derivative of 2-acetamido-2-deoxy-D-glucopyranosyl for O-glycosylating peptides, showcasing its utility in the synthesis of glycopeptides (Hollósi et al., 1991).
Carbohydrate-Protein Conjugates : King et al. (1977) described the preparation of carbohydrate-protein conjugates using a derivative of 2-acetamido-2-deoxy-beta-D-glucopyranosyl, which is crucial for studying antigen-antibody interactions (King et al., 1977).
Diagnostic and Analytical Applications
Identification in Biological Materials : Maury and Kärkkäinen (1979) developed a method for identifying a related compound in biological materials, highlighting its importance in clinical diagnostics (Maury & Kärkkäinen, 1979).
Potential Inhibitors of Enzymatic Activity : Khan and Matta (1993) synthesized trisaccharides as potential inhibitors for N-acetylglucosaminyltransferase V, indicating its application in enzymology and drug discovery (Khan & Matta, 1993).
Propiedades
Número CAS |
21150-24-3 |
|---|---|
Nombre del producto |
4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol |
Fórmula molecular |
C13H25NO10 |
Peso molecular |
355.34 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C13H25NO10/c1-5(18)14-9-12(22)11(21)8(4-17)24-13(9)23-7(3-16)10(20)6(19)2-15/h6-13,15-17,19-22H,2-4H2,1H3,(H,14,18)/t6-,7+,8+,9+,10-,11+,12+,13+/m0/s1 |
Clave InChI |
NYPXFLPLYKUBGD-SKCKNYEVSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](CO)[C@H]([C@H](CO)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O |
Sinónimos |
4-(O-(2-acetamido)-2-deoxy-beta-D-glucopyranosyl)-D-ribitol 4-ADGR 4-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)ribitol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




